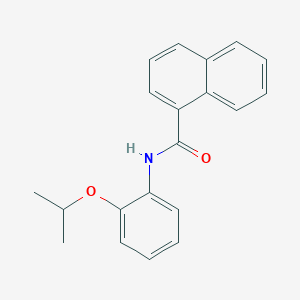

9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as 4-hydroxytetrabenazine and has been studied for its ability to modulate neurotransmitter levels in the brain.

Scientific Research Applications

Corrosion Inhibition

A study by Singh et al. (2020) found that acridinedione derivatives are effective as corrosion inhibitors for N80 steel in acidic environments. These compounds, specifically ACD-1 and ACD-2, were synthesized and demonstrated high efficiency in preventing steel corrosion, with ACD-2 showing a maximum efficiency of 97.3%. Their adsorption followed the Langmuir isotherm model, and electrochemical studies supported their effectiveness. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provided insights into the intermolecular interactions and dynamics of these inhibitors (Singh et al., 2020).

Crystal Structure Analysis

Kour et al. (2014) synthesized two acridinedione derivatives and analyzed their crystal structures. They noted that the 1,4-dihydropyridine (DHP) ring in these compounds adopts a boat conformation, and the dione rings exhibit sofa and half-chair conformations. This study highlighted the importance of intermolecular N–H⋯O and C–H⋯O interactions in stabilizing the crystal packing (Kour et al., 2014).

Antimicrobial Evaluations

Research by Shanmugasundaram et al. (2022) involved the synthesis of acetyloxyphenyl-1,2,3-triazole linked hexahydro acridinediones. These compounds were derived from 10-(2-hydroxyphenyl)-hexahydro acridinediones and showed potential antimicrobial properties. This study underscores the versatility of acridinedione derivatives in developing new antimicrobial agents (Shanmugasundaram et al., 2022).

Photocatalytic Oxidation

Ohkubo et al. (2006) discovered that the acridinium ion functions as an effective photocatalyst for the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light. This demonstrates the utility of acridinedione derivatives in green chemistry applications, particularly in catalysis and organic synthesis (Ohkubo et al., 2006).

properties

IUPAC Name |

9-(4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-12-9-7-11(8-10-12)17-18-13(3-1-5-15(18)22)20-14-4-2-6-16(23)19(14)17/h7-10,17,20-21H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRCZBFNPLFEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)